TAAR1 Agonist Class Membership and Specificity vs. Closest Analog
The compound is explicitly claimed as part of the Roche patent family (US9416127B2) for TAAR1 agonists [1]. The structural scope of the patent establishes that the specific combination of a 4-ethylphenyl group at the N1 position of the triazole and the pyridin-4-ylmethyl amide group is a deliberate, non-obvious feature for achieving TAAR1 affinity. The closest named analog with a different N-amide, 1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide , has a different commercially reported profile, being described for 'antimicrobial, antifungal, and anticancer' applications, representing a divergent biological activity space despite the shared core .
| Evidence Dimension | Target receptor class engagement (TAAR1 vs. other bioactivities) |
|---|---|
| Target Compound Data | Claimed as a TAAR1 agonist based on patent family disclosure for the compound class. |
| Comparator Or Baseline | Closest analog (1-(4-ethylphenyl)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide) is described for antimicrobial, antifungal, and anticancer activities. |
| Quantified Difference | N/A (Qualitative difference in primary biological activity space reported by vendors). |
| Conditions | Inferred from patent claims and vendor descriptions [REFS-1, REFS-3]. |
Why This Matters
This distinction is critical for procurement focused on neuropsychiatric GPCR research, as it suggests the specific N-(pyridin-4-ylmethyl) substitution is necessary to engage the TAAR1 target, whereas a different amide leads to entirely different biological profiles.
- [1] Hoffmann-La Roche Inc. (2016). U.S. Patent No. 9,416,127. Triazole carboxamides and uses thereof. U.S. Patent and Trademark Office. View Source
